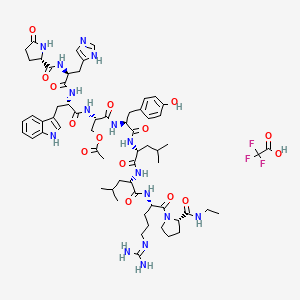
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 三氟乙酸盐
描述
“Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate” is a FRET substrate for cathepsin D and E . It is also cleaved by napsin A . The product number is 4033156 and the CAS Number is 839730-93-7 .
Molecular Structure Analysis
The molecular weight of this compound is 1756.04 . Its molecular formula is C85H122N22O19 . The one-letter code for this compound is Mca-GKPILFFRLK(Dnp)r-NH2 .Physical And Chemical Properties Analysis
The compound is in solid form . It is stored at temperatures below -15°C . The salt form of this compound is Trifluoroacetate .科学研究应用
在基质金属蛋白酶研究中的应用
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 三氟乙酸盐已用于基质金属蛋白酶 (MMP) 的研究中。Decaneto 等人 (2015) 合成了 MMP 的笼式底物肽,并使用人膜型 I 基质金属蛋白酶 (MT1-MMP 或 MMP-14) 对其进行了表征。发现该肽被 MMP 高效水解,表明它可用于研究 MMP 活性和调控 (Decaneto 等人,2015).
在组织蛋白酶 D 抑制研究中的用途
该肽已被用于组织蛋白酶 D 抑制剂的研究中。Sheppard 等人 (2012) 使用该肽评估了合成化合物的组织蛋白酶 D 抑制能力。他们的工作有助于了解组织蛋白酶 D 在癌症中的作用,表明其潜在的治疗应用 (Sheppard 等人,2012).
在组织蛋白酶 E 和 D 检测中的作用
Yasuda 等人 (1999) 设计了合成十肽底物,包括该肽,用于组织蛋白酶 E 和 D 的检测。这些底物提供了对组织蛋白酶介导的蛋白质生理和病理降解的见解 (Yasuda 等人,1999).
在丙氨酰氨肽酶研究中的应用
该肽还被 Yamamoto 等人 (1998) 用于研究大鼠肝细胞溶胶中的丙氨酰氨肽酶 (AAP-S)。他们研究了该酶对各种底物的水解效率,包括 Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 三氟乙酸盐 (Yamamoto 等人,1998).
参与对虾生殖系统研究
Sukonset 等人 (2020) 在他们对虾生殖系统中组织蛋白酶 D 的研究中使用了该肽。他们研究了该酶的定位和功能,特别是在肌动蛋白降解中,这对于了解虾中精子释放机制至关重要 (Sukonset 等人,2020).
作用机制
Target of Action
The primary targets of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate, also known as MFCD03452962, are the enzymes cathepsin D and E . These enzymes belong to the family of proteases, which are responsible for breaking down proteins into their constituent amino acids.
Mode of Action
This compound acts as a fluorogenic substrate for cathepsin D and E . A fluorogenic substrate is a molecule that releases a fluorescent signal upon interaction with its target. In this case, when the compound is cleaved by cathepsin D or E, it releases a fluorescent signal that can be detected and measured. This allows researchers to monitor the activity of these enzymes in real-time.
Pharmacokinetics
It is mentioned that the compound issoluble in DMSO , which suggests that it could be administered in a solution form. The compound’s bioavailability, half-life, and other pharmacokinetic parameters would need to be determined through further experimental studies.
Result of Action
The primary result of the action of this compound is the generation of a fluorescent signal upon cleavage by cathepsin D or E . This allows for the real-time monitoring of the activity of these enzymes. The molecular and cellular effects of this compound’s action would depend on the role of cathepsin D and E in the specific cellular context.
Action Environment
It is mentioned that the compound should be stored at a temperature ofless than -15°C , suggesting that temperature could be a key environmental factor affecting its stability
生化分析
Biochemical Properties
Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate is a substrate for cathepsin D and E . Cathepsins are proteases, enzymes that break down proteins. The compound interacts with these enzymes, undergoing cleavage and releasing a fluorescent signal . This allows researchers to monitor the activity of these enzymes in real-time .
Cellular Effects
The effects of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate on cells are primarily related to its role as a substrate for cathepsin D and E . These enzymes are involved in various cellular processes, including protein degradation and apoptosis . By acting as a substrate for these enzymes, the compound can influence these cellular processes .
Molecular Mechanism
The molecular mechanism of action of Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH2 Trifluoroacetate involves its interaction with cathepsin D and E . The compound is cleaved by these enzymes, releasing a fluorescent signal . This allows the activity of these enzymes to be monitored in real-time .
属性
IUPAC Name |
(2S)-N-[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-1-[(2S)-6-amino-2-[[2-[(7-methoxy-2-oxochromene-4-carbonyl)amino]acetyl]amino]hexanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C84H120N22O19.C2HF3O2/c1-8-50(6)71(103-80(117)66-30-21-39-104(66)82(119)61(27-15-17-35-85)95-69(107)47-94-73(110)56-46-70(108)125-68-45-54(124-7)32-33-55(56)68)81(118)102-63(41-49(4)5)77(114)100-65(43-52-24-13-10-14-25-52)79(116)101-64(42-51-22-11-9-12-23-51)78(115)98-60(29-20-38-93-84(89)90)75(112)99-62(40-48(2)3)76(113)97-59(74(111)96-58(72(86)109)28-19-37-92-83(87)88)26-16-18-36-91-57-34-31-53(105(120)121)44-67(57)106(122)123;3-2(4,5)1(6)7/h9-14,22-25,31-34,44-46,48-50,58-66,71,91H,8,15-21,26-30,35-43,47,85H2,1-7H3,(H2,86,109)(H,94,110)(H,95,107)(H,96,111)(H,97,113)(H,98,115)(H,99,112)(H,100,114)(H,101,116)(H,102,118)(H,103,117)(H4,87,88,92)(H4,89,90,93);(H,6,7)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKBFEIGZWGXJJ-YUPCDROESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)C5=CC(=O)OC6=C5C=CC(=C6)OC.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H121F3N22O21 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1856.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















